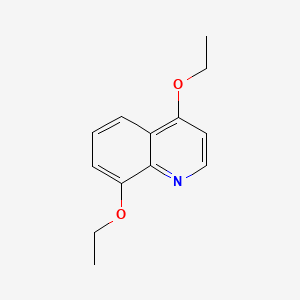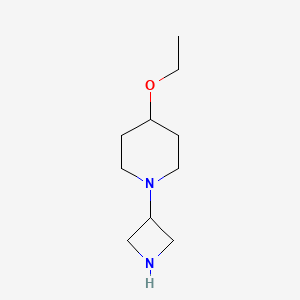
4-Chloro-1-ethynyl-2-fluorobenzene
Übersicht
Beschreibung
“4-Chloro-1-ethynyl-2-fluorobenzene” is a chemical compound with the molecular formula C8H4ClF . It has a molecular weight of 154.57 . The compound is stored at a temperature of 4°C and is available in powder form .
Synthesis Analysis
The synthesis of “4-Chloro-1-ethynyl-2-fluorobenzene” involves several steps. One method involves the reaction of hydroxide ion with 4-chloro-1-methylbenzene to produce 4-methylbenzyne . Another method involves the reaction of (4-chloro-2-fluorophenyl)ethynyl)trimethylsilane with TBAF (tetrabutylammonium fluoride) in DCM (dichloromethane) to produce the compound .
Molecular Structure Analysis
The InChI code for “4-Chloro-1-ethynyl-2-fluorobenzene” is 1S/C8H4ClF/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H . This indicates that the compound consists of 8 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, and 1 fluorine atom .
Chemical Reactions Analysis
“4-Chloro-1-ethynyl-2-fluorobenzene” can undergo various chemical reactions. For instance, it can be employed in the cross-coupling of phenylacetylenes .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“4-Chloro-1-ethynyl-2-fluorobenzene” is used as a primary and secondary intermediate in organic synthesis . It plays a crucial role in the formation of complex organic compounds.
Preparation of Specific Compounds
This compound has been employed in the preparation of specific compounds such as “3-(2-deoxy-β-D-ribofuranosyl)-6-(2-fluorophenyl)-2,3-dihydrofuro-[2,3-d]pyrimidin-2-one” and "4-(2-fluorophenylethynyl)-3-methyl-5-phenylisoxazole" . These compounds have potential applications in pharmaceutical research.
Cross-Coupling Reactions
“4-Chloro-1-ethynyl-2-fluorobenzene” has been used in cross-coupling reactions of phenylacetylenes . Cross-coupling reactions are fundamental reactions in organic chemistry, leading to the formation of carbon-carbon bonds, which are essential in the synthesis of a wide range of chemicals.
Material Science Research
In the field of material science, “4-Chloro-1-ethynyl-2-fluorobenzene” can be used in the development of new materials with unique properties .
Pharmaceutical Research
In pharmaceutical research, “4-Chloro-1-ethynyl-2-fluorobenzene” can be used as a building block in the synthesis of various pharmaceutical compounds .
Chemical Industry
In the chemical industry, “4-Chloro-1-ethynyl-2-fluorobenzene” can be used in the production of dyes, resins, pharmaceuticals, and polymers .
Wirkmechanismus
Target of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that the compound might interact with electrophiles in biological systems.
Mode of Action
The mode of action of 4-Chloro-1-ethynyl-2-fluorobenzene is likely to involve electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can participate in various reactions, such as free radical reactions , which could potentially affect multiple biochemical pathways.
Pharmacokinetics
Factors such as its molecular weight (15457) and physical form (powder) could influence its bioavailability.
Result of Action
It’s known that benzene derivatives can undergo various reactions, which could potentially lead to a variety of molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-1-ethynyl-2-fluorobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-1-ethynyl-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEDSXZJJWHQQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679347 | |
| Record name | 4-Chloro-1-ethynyl-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-ethynyl-2-fluorobenzene | |
CAS RN |
188472-71-1 | |
| Record name | 4-Chloro-1-ethynyl-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)methanamine](/img/structure/B574017.png)
![(6R,7S)-7-amino-3-cyano-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B574019.png)
![3-{(E)-[(2-Cyanohydrazino)methylene]amino}benzoic acid](/img/structure/B574020.png)

